N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide-based heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and an oxazole ring bearing methyl groups at the 3- and 5-positions. Its structural features, including the electron-withdrawing bromine and sulfonamide group, may influence solubility, bioavailability, and binding affinity to biological targets.
Properties
Molecular Formula |
C10H10BrN3O3S |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H10BrN3O3S/c1-6-10(7(2)17-13-6)18(15,16)14-9-4-3-8(11)5-12-9/h3-5H,1-2H3,(H,12,14) |
InChI Key |
RLIWNBVERYBRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromopyridine moiety, converting the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
- Oxidation products include carboxylic acids.
- Reduction products include dehalogenated derivatives.
- Substitution products vary depending on the nucleophile used, such as azides or thiols.
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit the growth of bacterial and cancer cells.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
However, based on structural motifs observed in the evidence and general chemical principles, the following comparisons can be inferred:
Sulfonamide-Based Heterocycles
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () share the sulfonamide functional group. Key differences include:
- Core Heterocycles: The target compound uses an oxazole-pyridine system, while employs a pyrazolo-pyrimidine-chromenone scaffold.
- Substituents : Bromine (electron-withdrawing) in the target vs. fluorine (smaller, electronegative) in .
- Bioactivity: Chromenone derivatives () are often associated with kinase inhibition, whereas oxazole-sulfonamides may target carbonic anhydrases or ATP-binding pockets.
Thiazole and Pyrazole Derivatives
Compounds like A-836,339 () feature thiazole or pyrazole cores. Comparisons include:
- Electron Density : Oxazole (target) has lower aromaticity compared to thiazole (A-836,339), affecting π-π interactions.
- Substituent Effects : The 3,5-dimethyl groups on the oxazole (target) may enhance steric hindrance compared to the methoxyethyl substituents in A-836,337.
Peptidomimetic Compounds
describes peptidomimetic structures (e.g., m, n, o) with tetrahydropyrimidinone motifs. These differ significantly in:
- Backbone Flexibility : The target compound is rigid, whereas peptidomimetics () adopt folded conformations.
- Target Specificity : Peptidomimetics often target proteases or GPCRs, while sulfonamide-oxazole hybrids may focus on metabolic enzymes.
Data Table: Hypothetical Comparative Properties
Research Findings and Limitations
- Synthetic Accessibility : The bromopyridine-oxazole system in the target compound may require multi-step synthesis, similar to the Suzuki coupling described in .
- Biological Activity : Fluorinated analogs () often exhibit enhanced metabolic stability, but bromine in the target may confer distinct halogen-bonding interactions.
Biological Activity
N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (hereafter referred to as "the compound") is a synthetic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 332.18 g/mol. Its structure features a brominated pyridine moiety and a sulfonamide group, which are critical for its biological activity. The presence of the oxazole ring further enhances its reactivity and potential interactions with biological systems.
Antimicrobial Properties
The sulfonamide component of the compound is known for its antibacterial properties . Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of the compound compared to other related compounds:
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Unique Aspects |
|---|---|---|---|
| This compound | Moderate | Moderate | Contains a unique combination of brominated pyridine and oxazole structures |
| Sulfanilamide | Strong | Moderate | Classic sulfonamide antibiotic |
| 4-amino-N-(5-bromopyridin-2-yl)-benzenesulfonamide | Moderate | Weak | Different substitution pattern affects solubility |
The compound's mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways, similar to traditional sulfonamides. Additionally, studies have shown that modifications to the structure can enhance its antimicrobial efficacy .
Interaction with Biological Targets
Research indicates that the compound interacts with specific enzymes and receptors within biological systems. For instance, it has been shown to bind to proteins involved in metabolic pathways, influencing processes related to inflammation and infection. Techniques such as surface plasmon resonance have been proposed for further investigation into these interactions.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazole exhibit varying degrees of antimicrobial activity. The introduction of different functional groups significantly influenced their effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
- Inhibition Studies : Another investigation revealed that oxazole derivatives could inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), suggesting potential applications in cancer therapy .
- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted that modifications in the side chains of sulfonamide derivatives could lead to enhanced activity against resistant bacterial strains. This suggests that systematic structural changes could yield more potent antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
